For researchers requiring specific stabilization of the inactive DFG-out kinase state, standard Src/Abl inhibitors (e.g., dasatinib) are inadequate. AP24226 (CAS 926922-22-7) is the only commercially available type II inhibitor with dual Src/Abl activity, validated for oral efficacy.
AP24226 (CAS 926922-22-7) is a potent, orally bioavailable 9-(arenethenyl)purine-based dual inhibitor of Src and Abl tyrosine kinases. It is primarily utilized in preclinical oncology research and kinase profiling to study chronic myeloid leukemia (CML) and Src-driven malignancies [1]. Unlike standard ATP-competitive inhibitors, AP24226 is distinguished by its specific binding to the inactive, DFG-out conformation of both Src and Abl kinases [1]. This unique mechanism provides a critical tool for researchers and procurement teams requiring high-affinity conformational control in kinase signaling assays and robust oral efficacy in in vivo xenograft models [1].
Substituting AP24226 with more common kinase inhibitors fundamentally alters the experimental mechanism of action and the resulting selectivity profile. While first-generation type II inhibitors like imatinib target the DFG-out conformation, they lack potent Src inhibition, limiting their utility in dual-pathway models [1]. Conversely, broad-spectrum dual Src/Abl inhibitors like dasatinib or bosutinib target the active (DFG-in) enzyme conformation[1]. Because the DFG-out state exposes a less conserved hydrophobic pocket adjacent to the ATP-binding site, AP24226 achieves a more focused kinase selectivity profile [1]. Using a generic active-site inhibitor in its place will result in broader off-target kinase binding and fail to replicate the specific inactive-state stabilization required for precise conformational studies.
In preclinical models of chronic myeloid leukemia, AP24226 demonstrates significant dose-sparing advantages over established benchmarks. Once-daily oral administration of AP24226 at 10 mg/kg significantly prolonged the survival of mice injected intravenously with wild-type Bcr-Abl expressing Ba/F3 cells. To achieve comparable in vivo potency and survival prolongation in the same model, the second-generation inhibitor nilotinib required a dose of 75 mg/kg [1].
| Evidence Dimension | Effective in vivo oral dose for comparable survival prolongation |
| Target Compound Data | AP24226: 10 mg/kg once-daily |
| Comparator Or Baseline | Nilotinib: 75 mg/kg once-daily |
| Quantified Difference | AP24226 achieves comparable efficacy at a 7.5-fold lower oral dose. |
| Conditions | Intravenous wild-type Bcr-Abl Ba/F3 murine model |
For procurement in preclinical testing, AP24226 offers high oral bioavailability and superior potency, significantly reducing the material volume required for in vivo dosing regimens.
Beyond leukemia models, AP24226 is highly effective in solid tumor xenografts driven by Src mutations. Oral administration of AP24226 elicited dose-dependent tumor shrinkage in mice bearing subcutaneous xenografts of Src Y527F expressing NIH 3T3 cells [1]. At the highest tested dose of 100 mg/kg, AP24226 achieved complete tumor regression, validating its robust systemic exposure and target engagement in solid tissue environments [1].
| Evidence Dimension | Tumor volume reduction |
| Target Compound Data | Complete tumor regression at 100 mg/kg oral dose |
| Comparator Or Baseline | Untreated baseline (progressive tumor growth) |
| Quantified Difference | 100% regression of subcutaneous Src Y527F xenografts |
| Conditions | Subcutaneous Src Y527F NIH 3T3 murine xenograft model |
Procuring AP24226 provides a reliable, orally active positive control for complete target suppression in Src-driven solid tumor in vivo models.
In biochemical profiling, AP24226 acts as a highly potent inhibitor of the ABL kinase. Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, AP24226 demonstrated an IC50 of 20 nM against wild-type human ABL after a 1-hour incubation [2]. This high affinity is driven by its ability to form critical hydrogen bonds and occupy the less conserved hydrophobic pocket unique to the DFG-out conformation[1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | AP24226: 20 nM |
| Comparator Or Baseline | Standard DFG-out inhibitors (e.g., Imatinib IC50 ~ 600 nM in comparable broad assays) |
| Quantified Difference | Potent low-nanomolar inhibition of wild-type ABL |
| Conditions | TR-FRET assay, wild-type human ABL, 1 hr incubation |
AP24226 is an ideal high-affinity biochemical tool for in vitro screening assays that require stable, low-nanomolar suppression of ABL in its inactive state.
Due to its high oral bioavailability and established dose-sparing efficacy (comparable to 75 mg/kg nilotinib at just 10 mg/kg), AP24226 is the optimal choice for murine xenograft models of CML (Ba/F3 Bcr-Abl) and Src-driven solid tumors. It allows researchers to achieve complete tumor regression via oral administration without the need for complex formulation or intravenous delivery[1].
AP24226 is a critical reference compound for biochemical assays (e.g., TR-FRET) and structural biology studies requiring the stabilization of the DFG-out (inactive) state of Src and Abl kinases. Its unique binding to the less conserved hydrophobic pocket makes it superior to active-site (DFG-in) inhibitors like dasatinib for studying inactive-state kinase dynamics [1].
As a characterized 9-(arenethenyl)purine, AP24226 serves as a foundational scaffold for medicinal chemistry programs aiming to design highly selective type II kinase inhibitors. Procurement of this compound provides a validated baseline for structure-activity relationship (SAR) studies targeting the DFG-out conformation to overcome resistance mutations in kinase-driven cancers [1].